molecular formula C10H17NO4 B3393162 (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 1932378-34-1

(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No.: B3393162
CAS No.: 1932378-34-1
M. Wt: 215.25
InChI Key: JYDFYTQQOAHATE-RNFRBKRXSA-N
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Description

(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a cyclopropane derivative that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis due to its unique structural properties and its utility as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable cyclopropane carboxylate with tert-butyl carbamate under basic conditions to introduce the Boc-protected amino group .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

    Oxidation and Reduction: The cyclopropane ring can be subjected to oxidation or reduction, leading to ring-opening or other structural modifications.

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product of Boc deprotection is the free amine derivative of the cyclopropane carboxylate.

    Oxidation: Oxidation of the cyclopropane ring can lead to the formation of diols or carboxylic acids, depending on the specific conditions used.

Scientific Research Applications

(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its conversion to active intermediates through deprotection and subsequent reactions. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products through nucleophilic substitution or other reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature makes it a valuable intermediate in the synthesis of strained ring systems and other complex structures that are challenging to obtain through conventional synthetic routes .

Properties

IUPAC Name

methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDFYTQQOAHATE-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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